molecular formula C25H28 B8766167 (2-Methyl-4,6-diphenylhexan-2-yl)benzene CAS No. 7399-64-6

(2-Methyl-4,6-diphenylhexan-2-yl)benzene

Cat. No. B8766167
Key on ui cas rn: 7399-64-6
M. Wt: 328.5 g/mol
InChI Key: TZYRDPBHTDYVNC-UHFFFAOYSA-N
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Patent
US04703124

Procedure details

A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit, a reflux with a calcium chloride tube, and a thermometer was charged with 240 grams (2.0 moles) of commercially available cumene saturated with water, 4.0 grams (0.17 mole) of metallic sodium, and 2.7 grams (0.02 mole) of cumyl alcohol while introducing argon gas through the gas introduction conduit, and the resulting mixture was heated to 135° C. A mixture of 69 grams (0.66 mole) of commercially available styrene saturated with water and 60 grams (0.50 mole) of commercially available cumene saturated with water was dropped thereto over 2 hours with stirring while maintaining the temperature of the reaction system at 135°-140° C. After dropwise addition was completed, the reaction mixture was further stirred while heating for 1 hour and then cooled to room temperature. An excess of metallic sodium was decomposed by dropping methanol in small portions while stirring. Introduction of argon gas was stopped, and the contents were transferred to a separating funnel and then washed with water. The aqueous layer was removed, and the remaining oily layer was analyzed by gas chromatography. This gas chromatographic analysis showed that 58.7 grams (0.26 mole) of 1,3-diphenyl-3-methylbutane and 36.9 grams (0.11 mole) of 1,3,5-triphenyl-5-methylhexane were formed. The total yield (per styrene) was 73 mole %.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Two
Name
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Type
solvent
Reaction Step Two
Name
Quantity
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Type
solvent
Reaction Step Two
Quantity
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Type
reactant
Reaction Step Three
Quantity
58.7 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
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Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(C(C)C)C=CC=CC=1.[Na].C(O)(C1C=CC=CC=1)(C)C.[CH2:21]=[CH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[C:29]1([CH2:35][CH2:36][C:37]([C:40]2[CH:45]=[CH:44][CH:43]=[CH:42][CH:41]=2)([CH3:39])[CH3:38])[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>CO.O>[C:23]1([CH2:22][CH2:21][CH:35]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH2:36][C:37]([C:40]2[CH:41]=[CH:42][CH:43]=[CH:44][CH:45]=2)([CH3:39])[CH3:38])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |^1:9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
4 g
Type
reactant
Smiles
[Na]
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Four
Name
Quantity
58.7 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(C)(C)C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
over 2 hours with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A one-liter glass flask equipped with a stirrer, a dropping funnel with a gas introduction conduit
TEMPERATURE
Type
TEMPERATURE
Details
a reflux with a calcium chloride tube
ADDITION
Type
ADDITION
Details
while introducing argon gas through the gas introduction conduit
ADDITION
Type
ADDITION
Details
was dropped
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction system at 135°-140° C
ADDITION
Type
ADDITION
Details
After dropwise addition
STIRRING
Type
STIRRING
Details
the reaction mixture was further stirred
TEMPERATURE
Type
TEMPERATURE
Details
while heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
STIRRING
Type
STIRRING
Details
while stirring
CUSTOM
Type
CUSTOM
Details
the contents were transferred to a separating funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CC(C)(C)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.11 mol
AMOUNT: MASS 36.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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